molecular formula C10H12N2 B8262897 (R)-3-(1-Aminoethyl)-2-methylbenzonitrile

(R)-3-(1-Aminoethyl)-2-methylbenzonitrile

Cat. No. B8262897
M. Wt: 160.22 g/mol
InChI Key: YTEBMMMMLOOMBA-UHFFFAOYSA-N
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Description

(R)-3-(1-Aminoethyl)-2-methylbenzonitrile is a useful research compound. Its molecular formula is C10H12N2 and its molecular weight is 160.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

  • GlyT1 Inhibitors Synthesis : A novel synthesis method for the (R)-atropisomer of 3-[3-ethyl-5-(6-phenylpyridin-3-yl)-4H-1,2,4-triazol-4-yl]-2-methylbenzonitrile, a GlyT1 inhibitor, has been developed. This synthesis involved diastereomeric salt formation and determination of absolute configuration by powder X-ray diffraction (Sugane et al., 2012).

  • Zika Virus Inhibitors : Compounds structurally related to 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile have been synthesized and evaluated for their ability to inhibit Zika virus (ZIKV) infection, demonstrating potential as anti-ZIKV candidates (Wang et al., 2019).

Chemical Process Improvement

  • Synthesis of Trelagliptin Succinate : An improved process for synthesizing the antidiabetic drug trelagliptin succinate using unprotected (R)-3-aminopiperidine was described. This study illustrated the impurity profile under various conditions and identified the best reaction conditions (Xu et al., 2017).

Chiral Derivatizing Agents

  • R-α-Methylbenzyl Isothiocyanate : R-α-Methylbenzyl isothiocyanate (R-AMBI), a related chiral compound, was evaluated as a chiral derivatizing agent for the separation of enantiomeric amines by reversed-phase liquid chromatography (Gal & Sedman, 1984).

Biological and Medicinal Applications

  • Cr(III) Complexes with Bioactive Ligands : The synthesis, characterization, and biological evaluation of Cr(III) complexes containing 2-aminobenzonitrile and octanoate ion as ligands were conducted. These complexes showed potential activity against bacteria and fungi, and antioxidant activity (Govindharaju et al., 2019).

  • Green Corrosion Inhibitors : 2-Aminobenzene-1,3-dicarbonitriles derivatives were synthesized and investigated as green corrosion inhibitors for mild steel in acidic environments. These derivatives demonstrated high efficiency in reducing corrosion (Verma et al., 2015).

  • Antiviral Activity of (Quinazolin-4-Ylamino)Methyl-Phosphonates : New (quinazolin-4-ylamino)methylphosphonates synthesized via microwave irradiation displayed weak to good anti-Tobacco mosaic virus (TMV) activity (Luo et al., 2012).

  • Ruthenium (II) Complexes for Cancer Cells : New Ruthenium (II) complexes of stoichiometry [Ru(p-Cymene)Cl2L] were synthesized and characterized. Their cytotoxicity against cervical cancer HeLa cells was evaluated, demonstrating low in vitro anticancer potential (Fuster et al., 2022).

  • Corrosion Inhibition for Aluminum : The effect of 2-aminobenzene-1,3-dicarbonitriles on aluminum corrosion in alkaline solutions was investigated. These compounds were found to be effective mixed-type inhibitors (Verma et al., 2015).

  • Antimycoplasmal Activity of Copper Bipyridyl Complexes : 2-Methylbenzonitrile derivatives were used in the synthesis of 1-aminoisoquinolines, which showed antimycoplasmal activity (Goot et al., 1982).

properties

IUPAC Name

3-(1-aminoethyl)-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-7-9(6-11)4-3-5-10(7)8(2)12/h3-5,8H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEBMMMMLOOMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(C)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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